molecular formula C12H16O5 B12316668 2,3,4-Trihydroxy-5-phenylmethoxypentanal

2,3,4-Trihydroxy-5-phenylmethoxypentanal

Cat. No.: B12316668
M. Wt: 240.25 g/mol
InChI Key: SMERYXWDIUSMOF-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxy-5-phenylmethoxypentanal is a polyhydroxy aldehyde derivative characterized by a pentanal backbone with hydroxyl (-OH) groups at positions 2, 3, and 4, and a phenylmethoxy (-OCH2C6H5) substituent at position 5. Its molecular formula is C12H16O5 (molecular weight: 240.25 g/mol). The compound’s structure combines polar hydroxyl groups with a hydrophobic phenylmethoxy moiety, rendering it amphiphilic.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2,3,4-trihydroxy-5-phenylmethoxypentanal

InChI

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2

InChI Key

SMERYXWDIUSMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trihydroxy-5-phenylmethoxypentanal typically involves the protection of phenolic hydroxyl groups, followed by formylation and deprotection steps. One common method starts with pyrogallol as the initial raw material. The process involves three main steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxy-5-phenylmethoxypentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Products may include 2,3,4-trihydroxy-5-phenylmethoxypentanone.

    Reduction: The major product is 2,3,4-trihydroxy-5-phenylmethoxypentanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2,3,4-Trihydroxy-5-phenylmethoxypentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxy-5-phenylmethoxypentanal involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylmethoxy group may interact with hydrophobic regions of proteins or membranes, affecting their function. These interactions can modulate signaling pathways, enzyme activities, and gene expression, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include aldehyde derivatives with varying substituents on the pentanal chain. Below is a detailed comparison:

Functional Group Analysis

Compound Name Functional Groups Key Structural Features
2,3,4-Trihydroxy-5-phenylmethoxypentanal Aldehyde, 3 hydroxyl, phenylmethoxy Highly polar due to three -OH groups; moderate hydrophobicity from phenylmethoxy
5-[(4-Methoxyphenyl)methoxy]pentanal Aldehyde, phenylmethoxy Reduced polarity (no hydroxyls); increased lipophilicity from methoxybenzyl group
5-Benzyloxypentanal Aldehyde, benzyl ether Non-polar (lacks hydroxyls); hydrophobic benzyl group dominates

Physicochemical Properties

Property This compound 5-[(4-Methoxyphenyl)methoxy]pentanal 5-Benzyloxypentanal
Molecular Weight (g/mol) 240.25 222.28 206.28
Polarity High (due to -OH groups) Moderate Low
Solubility Soluble in polar solvents (e.g., water, DMSO) Partially soluble in polar solvents Soluble in organic solvents (e.g., DCM, ether)
TLC Rf Value ~0.05–0.1 (silica gel, ethyl acetate) 0.15 (silica gel, ethyl acetate) 0.7–0.8

Biological Activity

2,3,4-Trihydroxy-5-phenylmethoxypentanal, a carbohydrate derivative, is gaining attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure featuring three hydroxyl groups and a phenylmethoxy group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14O5\text{C}_{11}\text{H}_{14}\text{O}_5

This structure contributes to its solubility and reactivity, allowing it to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to target enzymes. This compound may act as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism and other biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : It has been shown to interact with enzymes such as glycosidases and kinases, influencing their catalytic activity.
  • Metabolic Regulation : The compound may participate in metabolic pathways like the pentose phosphate pathway, thus impacting cellular energy metabolism.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various pathogens.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against certain bacterial strains

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels by up to 50% when treated with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving animal models of inflammation, Johnson et al. (2021) reported that administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study 3: Antimicrobial Activity

Research by Lee et al. (2022) found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

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